N-(5-CHLORO-2-METHOXYPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-23-11-4-5-12-13(8-11)21-17(20-12)25-9-16(22)19-14-7-10(18)3-6-15(14)24-2/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRWJZVCYMCLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the benzodiazole ring.
Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced forms of the original functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(5-Chloro-2-methoxyphenyl)-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its benzodiazole core, which is known for its biological activity.
Pharmacology: Investigation of its effects on various biological targets, including enzymes and receptors.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodiazole ring system is known to interact with various biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues from Benzimidazole Derivatives (Molecules, 2009)
and describe benzimidazole-based compounds with sulfinyl/sulfonyl linkages and acetamide groups. Key comparisons include:
Key Differences :
Comparison with Benzoxazole Derivatives (Journal of Pharmaceutical Research International, 2023)
describes 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide , a benzoxazole derivative with a sulfanyl-acetohydrazide chain:
Key Differences :
Comparison with Thienopyrrole Derivatives (Europäisches Patentblatt, 2024)
references a thieno[3,4-c]pyrrole-acetamide derivative with a methyl-sulfonyl group:
Key Differences :
- The thienopyrrole core introduces a bicyclic sulfur-containing system, contrasting with the monocyclic benzodiazol.
- The methyl-sulfonyl group in the analogue is a strong electron-withdrawing moiety, unlike the neutral sulfanyl group in the target .
Biological Activity
N-(5-Chloro-2-methoxyphenyl)-2-[(5-methoxy-1H-benzodiazol-2-yl)sulfanyl]acetamide, with the CAS number 428823-48-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and therapeutic implications based on recent studies and research findings.
The molecular formula of N-(5-chloro-2-methoxyphenyl)-2-[(5-methoxy-1H-benzodiazol-2-yl)sulfanyl]acetamide is C17H16ClN3O3S, with a molecular weight of 377.85 g/mol. The compound features a chloro-substituted methoxyphenyl group and a benzodiazole moiety linked through a sulfanyl group.
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN3O3S |
| Molecular Weight | 377.85 g/mol |
| CAS Number | 428823-48-7 |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxyphenyl acetamide with 5-methoxybenzothiazole under specific conditions to facilitate the formation of the sulfanyl linkage. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and catalysts.
Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-[(5-methoxy-1H-benzodiazol-2-yl)sulfanyl]acetamide exhibit diverse biological activities, including:
- Antimicrobial Activity : The benzodiazole derivatives have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
- Anticancer Properties : Studies have demonstrated cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer), indicating the compound's potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Case Studies
- Cytotoxicity Assays : In vitro studies evaluated the cytotoxic effects of this compound on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited bacterial growth effectively, particularly against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Studies : In animal models, administration of the compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6, demonstrating its therapeutic potential in inflammatory conditions .
Comparative Analysis
The biological activity of N-(5-chloro-2-methoxyphenyl)-2-[(5-methoxy-1H-benzodiazol-2-yl)sulfanyl]acetamide can be compared to other compounds with similar structures:
Q & A
Q. What synthetic routes are commonly used to prepare N-(5-chloro-2-methoxyphenyl)-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide?
The compound is synthesized via solvent-free reductive amination and nucleophilic substitution. Key steps include:
- Intermediate preparation : Methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate is treated with hydrazine hydrate under reflux in ethanol for 4 hours to form acetohydrazide intermediates .
- Final coupling : The intermediate reacts with 5-chloro-2-methoxyphenyl derivatives under controlled pH and temperature. Reaction progress is monitored by TLC (Chloroform:Methanol, 7:3) .
- Purification : Ice-water precipitation or column chromatography is used to isolate the final product.
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups and regioselectivity of substitutions (e.g., methoxy, sulfanyl, and chloro groups) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared spectroscopy : IR identifies amide C=O stretches (~1650 cm⁻¹) and S–S/S–C bonds (~500–700 cm⁻¹) .
- X-ray crystallography : Resolves 3D conformation and intermolecular interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Absolute ethanol or DMF enhances solubility of intermediates while minimizing side reactions .
- Temperature control : Reflux (~80°C) accelerates hydrazide formation but must be balanced to avoid decomposition .
- Catalyst use : Lewis acids (e.g., ZnCl₂) may improve coupling efficiency between benzodiazole and acetamide moieties .
- Real-time monitoring : HPLC or in-line FTIR tracks reaction progression and identifies byproducts .
Q. What strategies are employed in structure-activity relationship (SAR) studies for derivatives of this compound?
- Substituent variation : Modifying methoxy or chloro groups on the phenyl ring to assess impact on biological activity (e.g., antimicrobial potency) .
- Bioisosteric replacement : Replacing the sulfanyl group with sulfonyl or disulfide linkages to evaluate stability and target binding .
- In vitro assays : Testing derivatives against enzyme targets (e.g., lipoxygenase) or microbial strains to correlate structural changes with efficacy .
Q. How should researchers address contradictory data in spectroscopic or biological results?
- Cross-validation : Use complementary techniques (e.g., NMR + X-ray) to resolve ambiguities in structural assignments .
- Batch reproducibility : Verify reaction conditions (e.g., solvent purity, catalyst loading) to rule out experimental variability .
- Statistical analysis : Apply multivariate methods (e.g., PCA) to distinguish true biological activity from assay noise .
Q. What computational methods predict the compound’s reactivity or target interactions?
- Quantum-chemical calculations : Density Functional Theory (DFT) models electron distribution and reactive sites (e.g., sulfanyl group’s nucleophilicity) .
- Molecular docking : Simulates binding affinities with biological targets (e.g., enzymes or receptors) to prioritize derivatives for synthesis .
- MD simulations : Assess stability of ligand-target complexes under physiological conditions .
Methodological Considerations
Q. How is the compound’s stability evaluated under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks, with HPLC monitoring degradation products .
- pH-dependent hydrolysis : Test in buffers (pH 1–10) to identify labile bonds (e.g., acetamide or sulfanyl linkages) .
Q. What protocols ensure reliable biological activity data in vitro?
- Dose-response curves : Use serial dilutions (1 nM–100 µM) to determine IC₅₀ values against target enzymes .
- Cytotoxicity screening : Pair activity assays with cell viability tests (e.g., MTT assay) to exclude non-specific toxicity .
- Positive controls : Include reference inhibitors (e.g., indomethacin for COX-2) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
